(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (CAS: 306302-24-9) is a pyrazole-3-carbohydrazide derivative characterized by a cyclopropyl substituent at the pyrazole ring and a conjugated (E)-3-phenylallylidene hydrazone moiety. Its structure combines a rigid cyclopropane ring with an extended π-conjugated system, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCIEXXLRESPN-CUQLSPFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329413 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306302-28-3 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and (E)-3-phenylallylidene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylallylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Pyrazole-3-carbohydrazide derivatives differ primarily in their substituents on the pyrazole ring and the hydrazone-linked aromatic/allylidene moiety. Key comparisons include:
Substituents on the Hydrazone Moiety
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Substituents: 2,4-dichlorobenzylidene. DFT studies (B3LYP/6-311 G**) show polarized electron density around the dichlorophenyl ring, favoring interactions with hydrophobic protein pockets . Molecular Formula: C₁₇H₁₂Cl₂N₄O (~383.2 g/mol).
(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
- Substituents : 3-ethoxyphenyl on the pyrazole and allylidene group.
- Impact : The ethoxy group introduces moderate electron-donating effects and steric bulk. Its larger molecular formula (C₂₁H₂₀N₄O₂, 360.4 g/mol) increases van der Waals interactions, as evidenced by higher predicted collision cross-sections (CCS: 188.5 Ų for [M+H]+) compared to the target compound .
Substituents on the Pyrazole Ring
3-Cyclopropyl-N′-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Substituents : Cyclopropyl and 3-ethoxy-2-hydroxybenzylidene.
- Impact : The hydroxyl and ethoxy groups enhance hydrogen-bonding capacity and solubility (logP reduction). Single-crystal X-ray data (unavailable for the target compound) for similar derivatives reveal planar geometries stabilized by intramolecular H-bonds .
N-((1E,2E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide Substituents: Phenyl on pyrazole and methyl-allylidene.
Physicochemical and Structural Data
Pharmacological Implications
Though direct biological data for the target compound is lacking, related pyrazole-3-carbohydrazides exhibit activities such as antimicrobial and anticancer effects. The dichlorobenzylidene derivative (E-DPPC) showed promise in molecular docking studies, likely due to halogen-bonding interactions . The target compound’s cyclopropyl and allylidene groups may optimize binding to flexible enzyme active sites, balancing rigidity and conjugation.
Biological Activity
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
The structural formula highlights the presence of a cyclopropyl group and a phenylallylidene moiety, which are essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrazole derivatives showed potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Antioxidant Activity
Compounds containing the pyrazole structure have been reported to possess antioxidant properties. The antioxidant activity is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating Alzheimer's disease. Research has shown that certain pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cognitive function . The specific activity of this compound regarding cholinesterase inhibition remains to be explicitly studied but aligns with the behavior observed in related compounds.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways leading to cancer cell death.
- Free Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.
- Enzyme Inhibition : By binding to the active sites of AChE and BChE, these compounds prevent the breakdown of acetylcholine, thereby prolonging its action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
